Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group.
Tert-butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.
Tert-butyl 3-(methyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the difluoromethyl and hydroxymethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and lipophilicity, while the hydroxymethyl group can increase solubility and reactivity.
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(6-14,7-15)8(12)13/h8,15H,4-7H2,1-3H3 |
InChI Key |
MJRZAMFTTVIZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C(F)F |
Origin of Product |
United States |
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